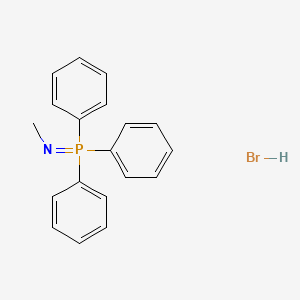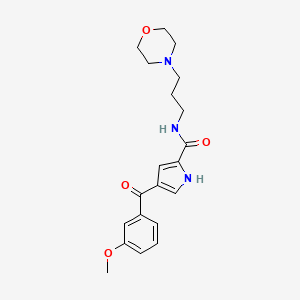
4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, also known as MPP, is an important organic compound that has been extensively studied for its various applications in organic synthesis and scientific research. MPP is an amide compound that contains an aromatic ring, a pyrrole ring, and a carboxylic acid moiety. It is a highly versatile compound due to its ability to form stable complexes with a variety of other compounds. MPP has been used in a variety of applications, such as in drug design, organic synthesis, and scientific research.
科学的研究の応用
Synthesis and Biological Applications
Synthesis of Novel Compounds : The chemical structure of 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide serves as a foundation for synthesizing a variety of heterocyclic compounds. These compounds demonstrate notable biological activities, including analgesic and anti-inflammatory properties, especially as COX-2 inhibitors. This finding highlights the potential pharmaceutical applications of derivatives of this chemical (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity Studies : Research has explored the cytotoxic activity of related compounds against various cancer cell lines. This suggests the chemical's potential use in developing treatments for cancer (Hassan, Hafez, & Osman, 2014).
Imaging in Parkinson's Disease : Derivatives of this compound have been synthesized for use in PET imaging to study LRRK2 enzyme activity in Parkinson's disease. This highlights its potential use in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).
Chemical Synthesis and Structure
Synthesis of Amides and Enamines : The compound has been used in the synthesis of amides and enamines, illustrating its versatility in creating a wide range of chemical structures. These synthetic routes are crucial for developing new pharmaceuticals and materials (Buggle, McManus, & O'sullivan, 1978).
Antiproliferative Activity and Crystal Structure : Investigations into the crystal structure and antiproliferative activity of compounds derived from this compound provide insights into their potential therapeutic applications and molecular interactions (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Development of Polyesteramides : Its derivatives have been used to create biodegradable polyesteramides with pendant functional groups, showcasing its application in polymer science (Veld, Dijkstra, & Feijen, 1992).
Formation of Novel Heterocyclic Systems : The compound is instrumental in forming new heterocyclic systems, which is significant for the discovery of new drugs with various pharmacological activities (Deady & Devine, 2006).
Antimicrobial Activities : Research on this compound derivatives reveals their antimicrobial properties, offering potential for new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Pyrazolo[1,5-a]pyrimidines : Its related compounds have been used in the synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating its role in the development of compounds with potential cytotoxic activities against various cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).
Gastrokinetic Agents : Derivatives of the compound have shown promising results as gastrokinetic agents, highlighting their potential use in gastrointestinal disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Antitumor Properties : Modifications of this compound have been explored for their antitumor properties, contributing to the search for more effective cancer therapies (Rivalle, Wendling, Tambourin, Lhoste, Bisagni, & Chermann, 1983).
Synthesis for Cancer Cell Line Inhibition : The compound has been utilized in synthesis processes that result in effective inhibition of cancer cell lines, underscoring its significance in cancer research (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
特性
IUPAC Name |
4-(3-methoxybenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-17-5-2-4-15(12-17)19(24)16-13-18(22-14-16)20(25)21-6-3-7-23-8-10-27-11-9-23/h2,4-5,12-14,22H,3,6-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKHIZHLLMBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



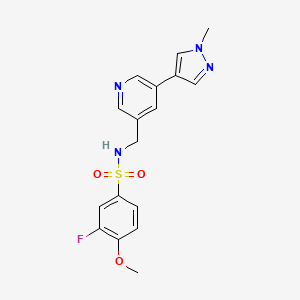
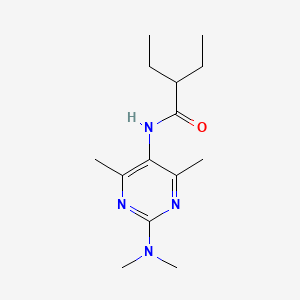
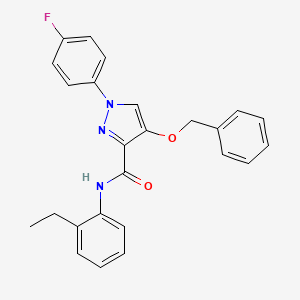
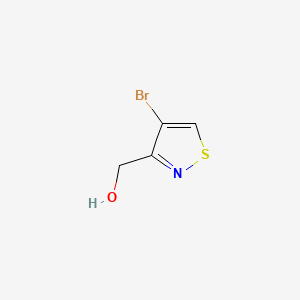
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide](/img/structure/B2679546.png)
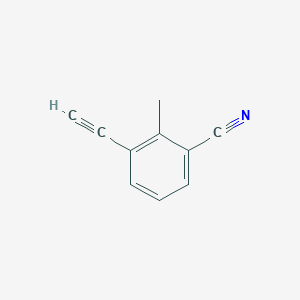
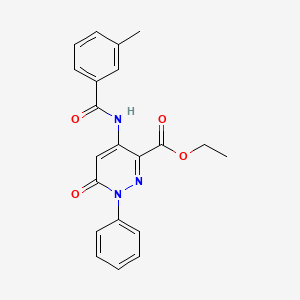

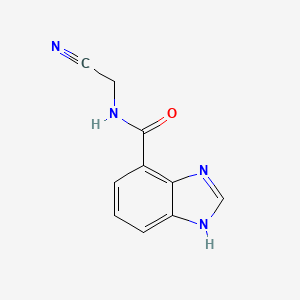

![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)
